Phenanthrene, 9,10-dihydro-4,5-dimethyl-
CAS No.: 1209-83-2
Cat. No.: VC20961191
Molecular Formula: C16H16
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209-83-2 |
|---|---|
| Molecular Formula | C16H16 |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | 4,5-dimethyl-9,10-dihydrophenanthrene |
| Standard InChI | InChI=1S/C16H16/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3 |
| Standard InChI Key | PQQHEWUCMWFIJP-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C |
| Canonical SMILES | CC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C |
Introduction
Chemical Identity and Structural Characteristics
Phenanthrene, 9,10-dihydro-4,5-dimethyl- is characterized by a fused three-ring structure with two methyl groups at positions 4 and 5, and hydrogenation at positions 9 and 10 of the phenanthrene core. This dihydro modification indicates the reduction of one double bond in the central ring, significantly altering its aromaticity and reactivity profile compared to phenanthrene itself .
Molecular Properties and Identification
The compound has been extensively characterized through various analytical techniques, with the following fundamental properties:
Structural Features
The three-dimensional structure of Phenanthrene, 9,10-dihydro-4,5-dimethyl- is characterized by:
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A fused tricyclic framework containing two fully aromatic rings
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An alicyclic central ring (positions 9 and 10 are saturated)
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Two methyl substituents at positions 4 and 5, which introduce steric effects
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Non-planar conformation due to the sp³ hybridized carbons at positions 9 and 10
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Increased lipophilicity compared to unsubstituted phenanthrene due to the methyl groups
This unique structural arrangement influences its biochemical interactions, solubility properties, and reactivity patterns in chemical reactions.
Synthesis Methodologies
Several synthetic approaches have been developed for the preparation of Phenanthrene, 9,10-dihydro-4,5-dimethyl- and related compounds, showcasing diverse methodologies in organic synthesis.
Palladium-Catalyzed Synthetic Routes
A significant synthetic pathway involves palladium-catalyzed C-C bond-forming reactions, particularly Heck reactions followed by Reverse Diels-Alder reactions with formaldehyde elimination. This approach represents an efficient method for constructing the phenanthrene core structure with specific substitution patterns .
Researchers have demonstrated that this methodology allows for the synthesis of various 9,10-dihydrophenanthrene derivatives, which serve as important intermediates for natural and synthetic products with industrial and biomedical applications .
Rhodium-Catalyzed One-Pot Synthesis
An innovative one-pot synthesis approach using rhodium(III)-catalyzed C–H activation has been reported for 9,10-dihydrophenanthrene derivatives. This method typically involves:
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Preparation of cyclohexadienone-containing 1,6-enynes from commercially available starting materials
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Rhodium(III)-catalyzed C–H activation reaction
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Relay Diels–Alder reaction to form the final 9,10-dihydrophenanthrene structure
This synthetic route offers advantages in terms of efficiency, atom economy, and the ability to introduce diverse substituents at specific positions .
Conventional Synthetic Methods
More traditional approaches to synthesizing Phenanthrene, 9,10-dihydro-4,5-dimethyl- involve:
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Hydrogenation of appropriately substituted phenanthrene precursors using catalysts such as palladium or platinum
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Selective reduction of the central ring to achieve the 9,10-dihydro structure
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Introduction of methyl groups at positions 4 and 5 through directed functionalization strategies
Post-synthesis purification typically employs silica gel chromatography to isolate the target compound with high purity.
Physicochemical Properties
Understanding the physicochemical properties of Phenanthrene, 9,10-dihydro-4,5-dimethyl- provides valuable insights into its behavior in various environments and its potential applications.
Thermodynamic Properties
While specific thermochemical data for Phenanthrene, 9,10-dihydro-4,5-dimethyl- is limited in the literature, we can draw comparisons with the parent 9,10-dihydrophenanthrene compound:
Conformational Properties
Phenanthrene, 9,10-dihydro-4,5-dimethyl- exhibits interesting conformational behavior due to its partially saturated structure. Research on similar compounds has demonstrated conformational kinetic isotope effects in racemization processes, providing insights into the structural dynamics of these molecules .
The non-planar conformation resulting from the sp³ hybridized carbons at positions 9 and 10 creates a more flexible structure compared to fully aromatic phenanthrene, allowing for various conformational states that can influence its interactions with biological targets .
Biological Activities
Phenanthrene, 9,10-dihydro-4,5-dimethyl- and related 9,10-dihydrophenanthrene derivatives have demonstrated diverse biological activities that highlight their potential as therapeutic agents.
Antiviral Properties
Recent research has identified 9,10-dihydrophenanthrene derivatives as potential inhibitors of SARS-CoV-2 3CL protease (3CL<sup>pro</sup>), an essential enzyme in viral replication:
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Structure-activity relationship studies have revealed that specific substitution patterns on the 9,10-dihydrophenanthrene core can optimize inhibitory activity against SARS-CoV-2 3CL<sup>pro</sup>
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Some derivatives exhibited IC<sub>50</sub> values in the low micromolar range (1.55-2.46 μM), indicating potent antiviral potential
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Enzyme kinetic studies suggested a mixed-inhibition mechanism, providing insights into the molecular basis of the antiviral activity
This research highlights the potential of 9,10-dihydrophenanthrene derivatives as a novel class of antiviral compounds with relevance to COVID-19 treatment strategies .
Environmental Applications
Beyond medical applications, compounds related to Phenanthrene, 9,10-dihydro-4,5-dimethyl- have shown potential environmental applications:
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9,10-dihydrophenanthrene compounds isolated from wetland plants demonstrate allelopathic effects on harmful algal organisms
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These properties suggest potential applications as eco-friendly agents for managing algal blooms in eutrophic environments
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of the 9,10-dihydrophenanthrene scaffold affect biological activities.
Key SAR Findings for Anticancer Activity
Research on 9,10-dihydrophenanthrene derivatives has revealed important correlations between structure and cytotoxic activity:
Antiviral Activity Determinants
For SARS-CoV-2 3CL<sup>pro</sup> inhibition, specific structural features have been identified as important:
Analytical Characterization
Several analytical techniques have been employed to characterize Phenanthrene, 9,10-dihydro-4,5-dimethyl- and confirm its structure and purity.
Spectroscopic Methods
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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UV-Visible spectroscopy to examine its chromophoric properties
Chromatographic Analysis
Chromatographic techniques including:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These methods are typically employed for purity assessment and isolation of Phenanthrene, 9,10-dihydro-4,5-dimethyl- from reaction mixtures or natural sources.
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